molecular formula C7H4Cl3N3 B12984700 2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride

2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B12984700
M. Wt: 236.5 g/mol
InChI Key: KQHPPJSBMAXDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H3Cl2N3. It is a derivative of pyrido[3,4-d]pyrimidine, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrido ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride typically involves the chlorination of pyrido[3,4-d]pyrimidine. One common method includes the reaction of pyrido[3,4-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain biological pathways, particularly those involving kinases and other enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an antagonist of the human chemokine receptor CXCR2, which plays a role in inflammatory and autoimmune diseases. The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and its ability to act as a potent antagonist of CXCR2. This makes it particularly valuable in research focused on inflammatory and autoimmune diseases, as well as in the development of new therapeutic agents .

Properties

Molecular Formula

C7H4Cl3N3

Molecular Weight

236.5 g/mol

IUPAC Name

2,4-dichloropyrido[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C7H3Cl2N3.ClH/c8-6-4-1-2-10-3-5(4)11-7(9)12-6;/h1-3H;1H

InChI Key

KQHPPJSBMAXDDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)Cl)Cl.Cl

Origin of Product

United States

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